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Compound of Interest

Compound Name: 1-(2-Chlorobenzyl)azetidin-3-ol

Cat. No.: B1428909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chlorobenzyl)azetidin-3-ol, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. This document

details its physicochemical properties, a representative synthetic protocol, and explores its

potential biological relevance within the context of kinase signaling pathways.

Core Compound Data
The fundamental properties of 1-(2-Chlorobenzyl)azetidin-3-ol are summarized below. The

molecular weight is derived from its molecular formula, C₁₀H₁₂ClNO, and the standard atomic

weights of its constituent elements.

Property Value

Molecular Formula C₁₀H₁₂ClNO

Molecular Weight 197.66 g/mol

IUPAC Name 1-(2-Chlorobenzyl)azetidin-3-ol

Table 1: Physicochemical Properties of 1-(2-Chlorobenzyl)azetidin-3-ol.
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Element Symbol Atomic Count
Atomic Weight
( g/mol )

Total Weight (
g/mol )

Carbon C 10 12.011 120.11

Hydrogen H 12 1.008 12.096

Chlorine Cl 1 35.45 35.45

Nitrogen N 1 14.007 14.007

Oxygen O 1 15.999 15.999

Total 197.662

Table 2: Molecular Weight Calculation.

Experimental Protocols
While a specific, published protocol for the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol is not

readily available, a representative procedure can be adapted from the synthesis of its isomers

and related N-benzylazetidin-3-ols. A common and effective method involves the reaction of the

appropriately substituted benzylamine with an epoxide, followed by intramolecular cyclization.

Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol

This two-step procedure outlines the synthesis starting from 2-chlorobenzylamine and

epichlorohydrin.

Step 1: Synthesis of 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol

To a solution of 2-chlorobenzylamine (1.0 equivalent) in a suitable solvent such as water or a

mixture of water and a polar organic solvent (e.g., acetonitrile) is added epichlorohydrin (1.0-

1.2 equivalents) dropwise at a controlled temperature, typically between 0-5°C.

The reaction mixture is stirred at this temperature for a designated period, often several

hours to overnight, to ensure complete reaction.
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Upon completion, the reaction mixture is worked up. This may involve extraction with an

organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, and drying over

an anhydrous salt (e.g., Na₂SO₄).

The solvent is removed under reduced pressure to yield the crude 1-chloro-3-((2-

chlorobenzyl)amino)propan-2-ol, which may be used in the next step without further

purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to 1-(2-Chlorobenzyl)azetidin-3-ol

The crude product from Step 1 is dissolved in a suitable polar aprotic solvent, such as

acetonitrile or dimethylformamide (DMF).

A base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine)

is added to the solution. The base facilitates the deprotonation of the secondary amine,

promoting the intramolecular nucleophilic substitution to form the azetidine ring.

The reaction mixture is heated to reflux for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

After cooling to room temperature, the inorganic salts are filtered off.

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by

column chromatography on silica gel to afford the final product, 1-(2-Chlorobenzyl)azetidin-
3-ol.

Potential Biological Activity and Signaling Pathway
Azetidine-containing compounds are recognized as privileged scaffolds in drug discovery,

appearing in a number of approved drugs and clinical candidates.[1] Their rigid, three-

dimensional structure can provide favorable interactions with biological targets.

One area of significant interest for azetidine derivatives is the inhibition of the Janus

kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] The

STAT3 protein, in particular, is a key mediator of cytokine signaling that is often dysregulated in

cancer and inflammatory diseases. The development of small molecule inhibitors of STAT3 is

an active area of research.
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Below is a diagram illustrating a simplified workflow for the synthesis of 1-(substituted-

benzyl)azetidin-3-ol derivatives and a conceptual representation of the JAK/STAT signaling

pathway, highlighting the potential point of intervention for such compounds.
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Figure 1: Conceptual workflow for the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol and its

potential role as an inhibitor in the JAK/STAT signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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